A Technical Guide to 3-Bromo-1H-pyrazol-5-amine
A Technical Guide to 3-Bromo-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, synthesis, and applications of 3-Bromo-1H-pyrazol-5-amine, a key heterocyclic building block in medicinal chemistry and materials science.
Chemical Identity and Structure
3-Bromo-1H-pyrazol-5-amine is a substituted pyrazole derivative. The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. The presence of both an amine and a bromine substituent makes it a versatile intermediate for further chemical modifications.
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IUPAC Name: 5-bromo-1H-pyrazol-3-amine[1]
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Synonyms: 3-Bromo-5-aminopyrazole, 5-Amino-3-bromo-1H-pyrazole[1]
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Chemical Structure:

Physicochemical Properties
A summary of the key physical and chemical properties is provided below. It should be noted that several of these values are predicted through computational models.
Table 1: General and Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₃H₄BrN₃ | [2][3] |
| Molecular Weight | 161.99 g/mol | [2][3] |
| CAS Numbers | 950739-21-6, 1203705-55-8 | [2] |
| Physical Form | Solid, Light beige solid | |
| Boiling Point | 384.2 ± 22.0 °C (Predicted) | [2] |
| Density | 2.039 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 12.16 ± 0.10 (Predicted) | [2] |
| LogP | 1.33560 or 0.9 | [1][2] |
| Polar Surface Area | 54.7 Ų | [1] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of 3-Bromo-1H-pyrazol-5-amine. While comprehensive spectral data is best obtained from a certificate of analysis for a specific lot, some data has been reported.
Table 2: Spectroscopic Information
| Spectrum Type | Data | Source |
| ¹H NMR | (400 MHz, DMSO-d6) δ: 5.20 (m, 3H), 11.60 (br s 1H) | |
| ¹³C NMR, IR, MS | Data available from suppliers. | [4][5][6] |
Reactivity and Applications
The chemical structure of 3-Bromo-1H-pyrazol-5-amine, featuring a nucleophilic amino group and a bromine atom suitable for cross-coupling reactions, makes it a valuable intermediate in organic synthesis.
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Drug Discovery: Pyrazole derivatives are known to possess a wide range of biological activities and are core scaffolds in many pharmaceutical agents. This compound serves as a key intermediate for synthesizing more complex molecules, including inhibitors of phosphatidylinositol-3-kinase (PI3K) and release-activated calcium channel (CRAC) inhibitors, which are targets for anti-inflammatory and anti-cancer therapies.
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Imaging Probes: It is used as a reactant in the synthesis of near-infrared (near-IR) fluorescence imaging probes.[2] These probes can be designed to selectively bind to biological targets, such as the cannabinoid receptor CB2, enabling researchers to visualize and study these targets in biological systems.[2]
Experimental Protocol: Synthesis
A common method for the synthesis of 3-Bromo-1H-pyrazol-5-amine involves the reduction of a nitro group on a dibrominated pyrazole precursor.
Reaction: Nitro reduction of 3,4-dibromo-5-nitro-1H-pyrazole.
Materials:
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3,4-dibromo-5-nitro-1H-pyrazole (Starting Material)
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Stannous chloride dihydrate (SnCl₂·2H₂O) (Reducing Agent)
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Ethyl acetate (Solvent)
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Ethanol (Solvent)
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Aqueous sodium bicarbonate (NaHCO₃) (for workup)
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Brine (for washing)
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Anhydrous sodium sulfate (Na₂SO₄) (for drying)
Procedure:
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A mixture of 3,4-dibromo-5-nitro-1H-pyrazole, stannous chloride dihydrate, ethyl acetate, and ethanol is prepared.
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The reaction mixture is heated under reflux at 110 °C for approximately 45 minutes.
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Upon completion, the reaction solution is cooled to room temperature.
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The solution is then slowly poured into a vigorously stirred mixture of aqueous sodium bicarbonate and ethyl acetate for quenching and neutralization.
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The organic phase is separated, washed with brine, and dried over anhydrous sodium sulfate.
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The solvent is removed under reduced pressure to yield the crude product.
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Purification is performed via fast column chromatography (e.g., eluting with dichloromethane/ethanol) to afford 3-bromo-1H-pyrazol-5-amine as a light beige solid.
Safety and Handling
Appropriate safety precautions must be observed when handling 3-Bromo-1H-pyrazol-5-amine.
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Hazard Statements: GHS classifications from aggregated sources indicate potential hazards.[1] These include:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319/H320: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precautions for Safe Handling:
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Handle in a well-ventilated place or under a chemical fume hood.[7]
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Wear suitable personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and protective clothing.[7]
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Avoid formation of dust and aerosols.[7]
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Avoid contact with skin, eyes, and clothing.[7]
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Wash hands thoroughly after handling.
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Conditions for Safe Storage:
This information is intended as a guide and does not purport to be all-inclusive. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
References
- 1. 3-Bromo-1H-pyrazol-5-amine | C3H4BrN3 | CID 46179974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. scbt.com [scbt.com]
- 4. 1203705-55-8|3-Bromo-1H-pyrazol-5-amine|BLD Pharm [bldpharm.com]
- 5. 3-bromo-1H-pyrazol-5-amine(950739-21-6) 1H NMR [m.chemicalbook.com]
- 6. 1203705-55-8 | 3-Bromo-1H-pyrazol-5-amine | Bromides | Ambeed.com [ambeed.com]
- 7. echemi.com [echemi.com]
